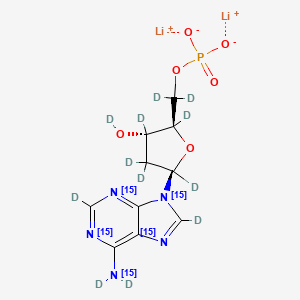
2'-Deoxyadenosine-5'-monophosphate-15N5,d12 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is a deoxyribonucleotide found in DNA. It is a nucleic acid adenosine monophosphate derivative that has been labeled with deuterium and nitrogen-15 isotopes . This compound is used in scientific research to study adenosine-based interactions during DNA synthesis and DNA damage .
Méthodes De Préparation
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the 2’-Deoxyadenosine-5’-monophosphate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions and purification processes . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding deoxyadenosine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantitation of the compound in biological systems . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . The pathways involved are primarily related to nucleotide metabolism and DNA synthesis .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is unique due to its stable isotope labeling with deuterium and nitrogen-15. Similar compounds include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium salt: Labeled with carbon-13 and nitrogen-15.
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt: Labeled with carbon-13 and nitrogen-15, with three phosphate groups.
2’-Deoxyguanosine-13C10,15N5 5’-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but with guanine as the base.
These similar compounds are also used in scientific research for studying DNA synthesis, damage, and nucleotide metabolism .
Propriétés
Formule moléculaire |
C10H12Li2N5O6P |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D;;/hD2 |
Clé InChI |
HQPPQRVOFRAJDP-UKYKNKAZSA-L |
SMILES isomérique |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















